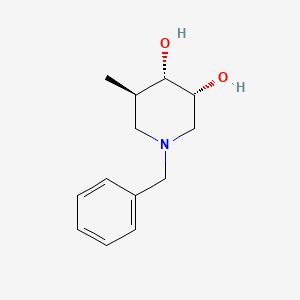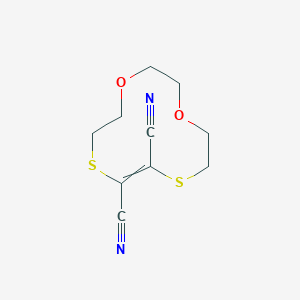![molecular formula C26H50N4O8Si2 B12539503 Urea, N,N''-1,4-phenylenebis[N'-[3-(triethoxysilyl)propyl]- CAS No. 668994-10-3](/img/structure/B12539503.png)
Urea, N,N''-1,4-phenylenebis[N'-[3-(triethoxysilyl)propyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
脲, N,N''-1,4-亚苯基双[N'-[3-(三乙氧基硅烷基)丙基]- 是一种属于有机硅化合物类的化合物。它的特点是在亚苯基主链上连接着脲基和三乙氧基硅烷基。 该化合物以其在各种基材上形成自组装单层 (SAMs) 的能力而闻名,使其在表面改性和固定应用中非常有用 .
准备方法
脲, N,N''-1,4-亚苯基双[N'-[3-(三乙氧基硅烷基)丙基]- 的合成通常涉及 1,4-苯二胺与 3-(三乙氧基硅烷基)丙基异氰酸酯的反应。反应在受控条件下进行,以确保形成所需的产物。 工业生产方法可能涉及使用催化剂和优化的反应条件,以实现高收率和纯度 .
化学反应分析
科学研究应用
脲, N,N''-1,4-亚苯基双[N'-[3-(三乙氧基硅烷基)丙基]- 具有广泛的科学研究应用,包括:
化学: 它用于在各种基材上形成自组装单层 (SAMs),这在表面改性和分子的固定方面非常有用。
生物学: 该化合物可用于将酶和其他生物分子固定在表面上,从而增强它们的稳定性和活性。
作用机制
脲, N,N''-1,4-亚苯基双[N'-[3-(三乙氧基硅烷基)丙基]- 的作用机制涉及与表面原子形成强共价键,从而形成自组装单层 (SAMs)。这些 SAMs 提供了一个稳定且功能化的表面,可用于各种应用。 其作用机制涉及与表面羟基的相互作用和硅氧烷键的形成 .
相似化合物的比较
与脲, N,N''-1,4-亚苯基双[N'-[3-(三乙氧基硅烷基)丙基]- 类似的化合物包括:
1-[3-(三乙氧基硅烷基)丙基]脲: 该化合物具有相似的官能团,但缺少亚苯基主链。
γ-尿烷基丙基三甲氧基硅烷: 该化合物具有相似的结构,但具有三甲氧基硅烷基而不是三乙氧基硅烷基。
3-尿烷基丙基三甲氧基硅烷: 另一种具有三甲氧基硅烷基的类似化合物。脲, N,N''-1,4-亚苯基双[N'-[3-(三乙氧基硅烷基)丙基]- 的独特之处在于它的亚苯基主链,它为该化合物提供了额外的刚性和稳定性。
属性
CAS 编号 |
668994-10-3 |
|---|---|
分子式 |
C26H50N4O8Si2 |
分子量 |
602.9 g/mol |
IUPAC 名称 |
1-(3-triethoxysilylpropyl)-3-[4-(3-triethoxysilylpropylcarbamoylamino)phenyl]urea |
InChI |
InChI=1S/C26H50N4O8Si2/c1-7-33-39(34-8-2,35-9-3)21-13-19-27-25(31)29-23-15-17-24(18-16-23)30-26(32)28-20-14-22-40(36-10-4,37-11-5)38-12-6/h15-18H,7-14,19-22H2,1-6H3,(H2,27,29,31)(H2,28,30,32) |
InChI 键 |
OCXIPDSLLGBIJW-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCNC(=O)NC1=CC=C(C=C1)NC(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



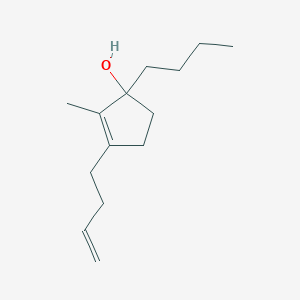
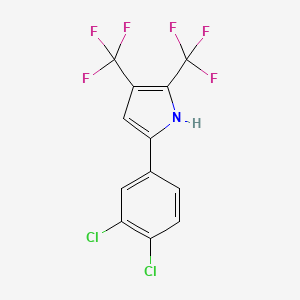
![1-[4-(Methylsulfanyl)naphthalen-1-yl]propan-1-one](/img/structure/B12539442.png)
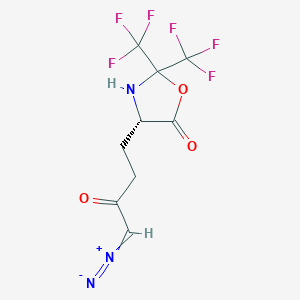
![2-Chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide](/img/structure/B12539451.png)
![3-{[tert-Butyl(diphenyl)silyl]oxy}-3-oxopropanoate](/img/structure/B12539457.png)
![7,9-Diphenyl-2-oxa-3,8-diazaspiro[4.5]deca-6,9-diene-1,4-dione](/img/structure/B12539459.png)
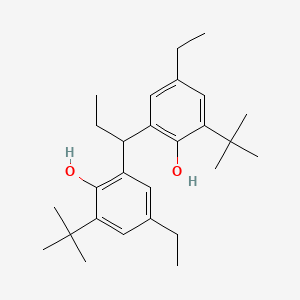

![3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol](/img/structure/B12539476.png)
![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12539484.png)
